molecular formula C10H13NO B072729 4-Phenylbutanamide CAS No. 1199-98-0

4-Phenylbutanamide

Cat. No. B072729
CAS RN: 1199-98-0
M. Wt: 163.22 g/mol
InChI Key: LEPWUMPXISBPIB-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 4-phenylbutanamide derivatives can be complex and involves multiple steps. For instance, a similar compound, 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, was synthesized through a route involving chlorination, condensation, and ammomolysis steps. This process highlights the multifaceted approach required in amide synthesis, starting from easily available materials to achieve reasonable yields (Song Hong-rui, 2009).

Molecular Structure Analysis The molecular structure of 4-phenylbutanamide can be explored through its analogs. For example, the crystal structure of 4-hydroxy-3-phenylbutanamide monohydrate has been determined, showing how steric hindrance and molecular configurations affect chemical behavior. This analysis assists in understanding the physical and chemical properties of the compound (M. Soriano-garcia et al., 1984).

Chemical Reactions and Properties 4-Phenylbutanamide and its derivatives engage in various chemical reactions, highlighting their reactivity and functional utility in organic synthesis. For example, the photoinduced pinacolisation of 4-oxo-4-phenylbutanamides showcases the compound's reactivity under specific conditions, leading to products with unusual diastereoselectivities (U. Lindemann et al., 1999).

Scientific Research Applications

  • Pharmacological Evaluation for Cerebral Protection : 4-Phenylbutanamides demonstrated antilipidperoxidation activities and protective effects against hypobaric hypoxia, suggesting potential as cerebral protective agents (Tatsuoka et al., 1992).

  • Inhibitory Effects on Malignant Glioma Cells : Sodium 4-phenylbutyrate (phenylbutyrate) exhibited inhibitory effects on the proliferation, morphology, migration, and invasiveness of malignant glioma cells, indicating potential as an anti-cancer agent (Engelhard et al., 1998).

  • Crystal Structure Analysis : The structure of 4-hydroxy-3-phenylbutanamide monohydrate was studied to investigate the influence of different substituents on its pharmacological activity, relevant in anticonvulsant molecule research (Soriano-garcia et al., 1984).

  • Neuroprotective Effect against Cerebral Ischemic Injury : 4-PBA showed neuroprotective effects in a mouse model of hypoxia-ischemia by inhibiting ER-mediated apoptosis and inflammation, suggesting a potential role in stroke treatment (Qi et al., 2004).

  • Pharmacoproteomics in Cystic Fibrosis Cells : 4-PBA treatment of cystic fibrosis bronchial epithelial cells identified proteins associated with the amelioration of the chloride transport defect, aiding in cystic fibrosis research (Singh et al., 2006).

  • Clinical Trial for Cystic Fibrosis : 4PBA induced epithelial CFTR function in vivo in deltaF508-homozygous cystic fibrosis patients, demonstrating its therapeutic potential (Rubenstein & Zeitlin, 1998).

  • Therapeutic Effects in Maintaining Proteostasis : 4-PBA, used for urea cycle disorders, was explored as a chemical chaperone to prevent misfolded protein aggregation and alleviate ER stress, relevant in various pathologies (Kolb et al., 2015).

  • Use as Phosphine-Free Ligands in Pd-Catalyzed Reactions : 1,3-Dicarbonyl compounds, including 3-oxo-N-phenylbutanamide, were effective as low-cost, phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions (Cui et al., 2007).

properties

IUPAC Name

4-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPWUMPXISBPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294735
Record name 4-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylbutanamide

CAS RN

1199-98-0
Record name 1199-98-0
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Record name 4-phenylbutanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PHENYLBUTYRAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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